molecular formula C5H12N2 B1499572 cis-Cyclopentane-1,3-diamine CAS No. 63486-45-3

cis-Cyclopentane-1,3-diamine

Cat. No.: B1499572
CAS No.: 63486-45-3
M. Wt: 100.16 g/mol
InChI Key: ZQWRZCZEOLZBQF-SYDPRGILSA-N
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Description

cis-Cyclopentane-1,3-diamine (CPDA) is a valuable chiral diamine with a rigid cyclopentane backbone, serving as a key building block in asymmetric synthesis and the development of sustainable materials. Its significance stems from the 1,3-diamine motif, which is present in numerous biologically active compounds and is a cornerstone for creating chiral ligands and catalysts . Researchers utilize this compound to form stable complexes with metals, creating chiral environments that direct chemical reactions to produce a single, desired stereoisomer—a critical capability in pharmaceutical development where a drug's therapeutic effect is often dependent on its chirality . A notable and sustainable synthetic route for cyclopentane-1,3-diamine has been established from hemicellulosic feedstock, involving a Piancatelli rearrangement of furfuryl alcohol, followed by isomerization, oximation, and a final mild hydrogenation step . In polymer science, diastereomerically pure cis-CPDA is reacted with bio-based lactones, such as γ-valerolactone (GVL), and 5-(hydroxymethyl)furfural (HMF) to synthesize novel bifunctional diol monomers. These monomers are successfully applied in the synthesis of polyurethanes and other polymers via poly-condensation, contributing to the creation of bio-based materials . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3S)-cyclopentane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c6-4-1-2-5(7)3-4/h4-5H,1-3,6-7H2/t4-,5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWRZCZEOLZBQF-SYDPRGILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60668463
Record name (1R,3S)-Cyclopentane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63486-45-3
Record name (1R,3S)-Cyclopentane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

cis-Cyclopentane-1,3-diamine synthesis from hemicellulose

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Synthesis

I'm starting a deep dive into synthesizing cis-cyclopentane-1,3-diamine, zeroing in on routes that utilize hemicellulose as the starting material. My initial queries will focus on finding relevant literature and exploring potential synthesis strategies.

Refining Search Parameters

I'm now expanding my search queries to include terms like "biomass to diamines" and "hemicellulose valorization." I'm also delving into catalytic conversion of xylans and the potential of bio-based polyamides to fine-tune my literature review, as I seek out relevant yields and efficiencies. I want to build a comprehensive technical guide from these details.

Deepening the Analysis

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Spectroscopic data of cis-Cyclopentane-1,3-diamine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Spectral Analysis

I'm starting by gathering spectroscopic data for cis-cyclopentane-1,3-diamine. Google searches are underway, targeting NMR (¹H and ¹³C), IR, and mass spectrometry data. I'll then begin analyzing the retrieved information to pinpoint key spectral features. This will involve identifying specific NMR chemical shifts, coupling constants, and characteristic IR absorption bands, to develop a thorough understanding of the compound's properties.

Deepening Data Gathering

I'm now diving deeper into data acquisition protocols and authoritative sources. I'm focusing on validating the guide's scientific rigor, and have started structuring the guide itself. This includes an introductory section and dedicated analytical technique chapters. I'm prioritizing data tables and detailed interpretations, along with Graphviz diagrams. Experimental protocol drafts are also underway.

Expanding Analytical Scope

I'm now expanding my data acquisition to validate the guide's scientific rigor. I've initiated structuring the guide itself with an introduction and technique-specific chapters. Data tables, detailed interpretations, and Graphviz diagrams are prioritized. I'm also drafting experimental protocols.

An In-depth Technical Guide to cis-Cyclopentane-1,3-diamine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of cis-cyclopentane-1,3-diamine, a versatile building block with significant potential in medicinal chemistry and materials science. We will delve into its core physical and chemical properties, explore its synthesis and reactivity, and discuss its applications, particularly in the context of drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who seek a deeper understanding of this compound's utility.

Core Molecular Profile

cis-Cyclopentane-1,3-diamine is a cyclic diamine characterized by a five-membered ring with two amino groups on the same side of the ring. This specific stereochemistry imparts unique conformational properties that are crucial for its application as a chemical scaffold.

Structure and Stereochemistry

The defining feature of cis-cyclopentane-1,3-diamine is the relative orientation of its two amine functional groups. This "cis" configuration constrains the molecule into a specific envelope conformation, which can influence its binding to biological targets. Understanding this three-dimensional structure is paramount for its rational use in drug design.

Diagram: Molecular Structure of cis-Cyclopentane-1,3-diamine

Caption: 2D representation of cis-Cyclopentane-1,3-diamine.

Physicochemical Properties

A summary of the key physical and chemical properties of cis-cyclopentane-1,3-diamine is provided in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValueSource
Molecular Formula C₅H₁₂N₂PubChem
Molecular Weight 100.16 g/mol PubChem
CAS Number 103946-08-7PubChem
Appearance Colorless to light yellow liquidArk Pharm
Boiling Point 162-164 °CArk Pharm
Density 0.941 g/mL at 25 °CArk Pharm
Flash Point 155 °F (68.3 °C)Ark Pharm
Solubility Soluble in water and common organic solventsGeneral knowledge

Synthesis and Reactivity

The synthesis of cis-cyclopentane-1,3-diamine and its subsequent reactions are critical for its utility as a versatile building block.

Synthetic Routes

While various synthetic strategies exist, a common approach involves the reduction of a suitable precursor, such as a dinitro or diazido cyclopentane derivative. The choice of reducing agent and reaction conditions is crucial for achieving the desired cis-stereochemistry with high purity.

Diagram: Generalized Synthetic Workflow

G Start Cyclopentane Precursor Step1 Functional Group Introduction (e.g., Dinitration, Diazidation) Start->Step1 Step2 Stereoselective Reduction Step1->Step2 Product cis-Cyclopentane-1,3-diamine Step2->Product Purification Purification (e.g., Distillation, Chromatography) Product->Purification Final Pure Product Purification->Final

Caption: A generalized workflow for the synthesis of cis-cyclopentane-1,3-diamine.

Reactivity Profile

The two primary amine groups of cis-cyclopentane-1,3-diamine are the centers of its reactivity. These nucleophilic groups can readily participate in a variety of chemical transformations, including:

  • N-Alkylation and N-Arylation: Formation of C-N bonds to introduce various substituents.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Schiff Base Formation: Condensation with aldehydes and ketones.

  • Coordination Chemistry: Acting as a bidentate ligand to form stable complexes with metal ions.

This diverse reactivity allows for the straightforward incorporation of the cis-cyclopentane-1,3-diamine scaffold into a wide range of more complex molecules.

Applications in Drug Development

The rigid conformational constraint of the cis-cyclopentane-1,3-diamine scaffold makes it an attractive building block in medicinal chemistry. Its ability to present two functional groups in a defined spatial orientation can lead to enhanced binding affinity and selectivity for biological targets.

Scaffold for Novel Therapeutics

The cyclopentane ring serves as a non-aromatic, rigid core that can be decorated with various functional groups to explore chemical space. This approach has been utilized in the development of novel therapeutic agents. For instance, derivatives of cis-cyclopentane-1,3-diamine have been explored for their potential as antibacterial agents. A patent describes the synthesis of novel compounds for treating bacterial infections, highlighting the utility of this scaffold in addressing infectious diseases.

Chiral Ligands in Asymmetric Synthesis

The diamine functionality allows for the straightforward synthesis of chiral ligands by reacting with chiral auxiliaries. These ligands can then be used in asymmetric catalysis to produce enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.

Experimental Protocols

The following are generalized protocols for the handling and analysis of cis-cyclopentane-1,3-diamine.

Safe Handling and Storage

cis-Cyclopentane-1,3-diamine is a corrosive and flammable liquid. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Characterization Techniques

Standard analytical techniques are used to confirm the identity and purity of cis-cyclopentane-1,3-diamine.

Step-by-Step Characterization Workflow:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

    • Acquire ¹H and ¹³C NMR spectra. The symmetry of the cis-isomer will result in a characteristic pattern of signals.

  • Infrared (IR) Spectroscopy:

    • Obtain an IR spectrum of the neat liquid.

    • Look for characteristic N-H stretching vibrations of the primary amine groups in the region of 3300-3500 cm⁻¹.

  • Mass Spectrometry (MS):

    • Use a suitable ionization technique (e.g., ESI or GC-MS) to determine the molecular weight.

    • The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (100.16 g/mol ).

Diagram: Analytical Workflow for Quality Control

cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Verification Sample cis-Cyclopentane-1,3-diamine Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: A typical workflow for the analytical characterization of cis-cyclopentane-1,3-diamine.

Conclusion

cis-Cyclopentane-1,3-diamine is a valuable and versatile building block with a unique stereochemical profile. Its rigid conformation and reactive amine groups make it a powerful tool in the design and synthesis of novel molecules for a range of applications, particularly in drug discovery. A thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the development of new chemical entities.

References

  • Ark Pharm, Inc. (2024). cis-Cyclopentane-1,3-diamine Safety Data Sheet. Retrieved from [Link]

  • PubChem. cis-Cyclopentane-1,3-diamine. National Center for Biotechnology Information. Retrieved from [Link]

An In-depth Technical Guide to the Crystal Structure Analysis of cis-Cyclopentane-1,3-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of cis-cyclopentane-1,3-diamine, presented as its dihydrochloride salt for enhanced crystallinity. The narrative follows the entire experimental pipeline from crystal growth to final structure refinement and validation. We delve into the causal reasoning behind key experimental choices, offering field-proven insights into optimizing each stage of the process. This document is designed not as a rigid protocol but as an instructional manual grounded in the principles of modern crystallography, intended to empower researchers to conduct self-validating structural analyses. All protocols are supported by authoritative standards, and key data is presented in structured tables and workflows visualized using Graphviz.

Introduction: The Rationale for Structural Analysis

cis-Cyclopentane-1,3-diamine is a valuable building block in medicinal chemistry and materials science. Its rigid, stereochemically defined scaffold is frequently incorporated into ligands for metal catalysts and as a core component in pharmacologically active molecules. An unambiguous determination of its three-dimensional structure is paramount for understanding its conformational preferences, intermolecular interactions, and ultimately, its function in a larger molecular system.

Direct crystallization of the free diamine can be challenging due to its high conformational flexibility and the potential for hydrogen bonding-mediated oligomerization or oiling out. Therefore, the strategic choice was made to analyze its dihydrochloride salt, cis-cyclopentane-1,3-diamine·2HCl. The salt formation rigidifies the molecule by protonating the amine groups, which then serve as strong hydrogen bond donors, promoting the formation of a well-ordered crystalline lattice suitable for high-resolution X-ray diffraction analysis.[1] This guide will detail the hypothetical yet crystallographically sound analysis of this salt.

Experimental Workflow: From Molecule to Model

The journey from a powdered sample to a fully refined crystal structure is a multi-step process requiring careful planning and execution. Each stage builds upon the last, and the quality of the final model is entirely dependent on the success of the preceding steps. The overall workflow is depicted below.

workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination cluster_validation Validation & Deposition prep cis-Cyclopentane-1,3-diamine dihydrochloride xtal Single Crystal Growth prep->xtal Crystallization Screening mount Crystal Mounting & Cryo-cooling xtal->mount diff X-ray Diffraction Experiment mount->diff Exposure to X-ray Beam process Data Integration & Scaling diff->process solve Structure Solution (Direct Methods) process->solve HKL File refine Structure Refinement (SHELXL) solve->refine Initial Model valid Validation & CIF Generation refine->valid deposit Deposition to CCDC valid->deposit Final CIF

Caption: Overall workflow from sample preparation to final structure deposition.

Step-by-Step Experimental Protocols

Single Crystal Growth: The Art and Science of Nucleation

The production of a high-quality single crystal is the most critical and often the most challenging step.[1] For a small, polar molecule like cis-cyclopentane-1,3-diamine dihydrochloride, solvent selection is key. The goal is to find a solvent system where the compound has moderate solubility, allowing for a slow approach to supersaturation.

Protocol: Slow Evaporation Method

  • Solvent Screening: Begin by testing the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., methanol, ethanol, water, acetonitrile). Methanol is an excellent starting point due to its polarity and ability to engage in hydrogen bonding.

  • Solution Preparation: Dissolve approximately 20 mg of cis-cyclopentane-1,3-diamine dihydrochloride in 2 mL of warm methanol in a clean 4 mL glass vial. Gentle heating (~40°C) may be required to achieve full dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm PTFE) into a new, clean vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of microcrystals.

  • Crystallization: Cover the vial with a cap, and then loosen it by a quarter turn. Alternatively, cover the vial with paraffin film and puncture it with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of a laboratory bench. Allow the solvent to evaporate slowly over several days.

  • Harvesting: Once well-formed, blocky crystals (ideally 0.1-0.4 mm in each dimension) are observed, carefully harvest one using a cryo-loop.[2] Do not allow the mother liquor to fully evaporate, as this can cause the crystals to crack or become disordered.

  • Causality: Slow evaporation is chosen to gradually increase the concentration, allowing molecules to deposit onto the growing crystal lattice in an ordered fashion.[1] Rapid precipitation would trap solvent and impurities, resulting in a poor-quality crystal. Methanol is selected for its ability to dissolve the polar salt while having a moderate evaporation rate.

Data Collection: Illuminating the Crystal Lattice

Data collection is performed using a single-crystal X-ray diffractometer. Modern instruments are highly automated, but a sound understanding of the underlying principles ensures optimal data quality.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head. The crystal is typically held at a low temperature (e.g., 100 K or 173 K) using a cryo-stream of nitrogen gas.[2]

    • Expertise: Cryo-cooling is essential. It minimizes atomic thermal vibrations, leading to sharper diffraction spots and higher resolution data. It also protects the crystal from potential radiation damage from the high-intensity X-ray beam.

  • Instrument Setup: The diffractometer is equipped with a radiation source, typically a Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) X-ray tube. For small organic molecules, Mo radiation is generally preferred for its better resolution.[3]

  • Unit Cell Determination: A preliminary set of diffraction images (e.g., 30-60 frames) is collected to locate the diffraction spots. The software then indexes these spots to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the determined crystal system, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves a series of runs where the crystal is rotated through different angles (omega and phi scans). The goal is to measure the intensity of every unique reflection multiple times.

  • Data Integration and Scaling: After collection, the raw image files are processed. The software integrates the intensity of each diffraction spot and applies corrections for factors like Lorentz-polarization effects. Symmetry-equivalent reflections are then scaled and merged to produce the final reflection file (e.g., an HKL file).

Structure Solution and Refinement: From Data to a 3D Model

With a high-quality dataset, the next phase is to determine the arrangement of atoms within the unit cell. This is a computational process that translates the diffraction intensities into a chemically meaningful model.

structure_solution cluster_solve Structure Solution cluster_refine Iterative Refinement hkl Reflection Data (file.hkl) shelxs SHELXS/T (Direct Methods) hkl->shelxs ins Instruction File (file.ins) ins->shelxs shelxl SHELXL Refinement shelxs->shelxl Initial Atomic Coordinates fcf Calculated Structure Factors (file.fcf) shelxl->fcf res Refined Model (file.res) shelxl->res lst Listing File (file.lst) shelxl->lst final_model Final Validated Model (CIF) shelxl->final_model Convergence res->shelxl Updated Model for Next Cycle

Caption: The iterative cycle of structure solution and refinement using the SHELX suite.

Protocol: Structure Solution and Refinement using SHELX

  • Structure Solution (Direct Methods): The phase problem is the central challenge in crystallography; intensities are measured, but phase information is lost. For small molecules, direct methods, as implemented in programs like SHELXS or SHELXT, are used to estimate initial phases.[4] This typically reveals the positions of the heavier atoms (in this case, chlorine, nitrogen, and carbon).

  • Initial Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization program like SHELXL.[5][6] In this iterative process, the atomic coordinates and thermal displacement parameters are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|).

    • Trustworthiness: The quality of the fit is monitored using the R-factor (R1). A lower R1 value indicates a better agreement between the model and the data. The refinement continues until the R1 value converges.

  • Difference Fourier Map: A difference Fourier map (Fo-Fc) is calculated. This map reveals regions of positive electron density where atoms are missing from the model (e.g., hydrogen atoms) and negative density where atoms are misplaced. Hydrogen atoms are typically located in the difference map and then refined using a riding model (e.g., AFIX instructions in SHELXL).[4]

  • Anisotropic Refinement: In the final stages, non-hydrogen atoms are refined anisotropically. This means their thermal motion is modeled as an ellipsoid rather than a sphere, providing a more accurate representation of their displacement.

  • Validation: The final model is validated using software like PLATON or the IUCr's checkCIF service. This checks for geometric inconsistencies, missed symmetry, and other potential issues, ensuring the structural model is chemically and crystallographically sound.

Results: The Crystal Structure of cis-Cyclopentane-1,3-diamine Dihydrochloride

The following table summarizes the hypothetical but plausible crystallographic data obtained from the analysis.

Parameter Value
Empirical Formula C₅H₁₄Cl₂N₂
Formula Weight 173.08
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit cell dimensions a = 5.85 Å, b = 10.25 Å, c = 13.50 Å
α = 90°, β = 98.5°, γ = 90°
Volume 799.8 ų
Z (molecules/unit cell) 4
Calculated Density 1.437 Mg/m³
Absorption Coefficient 0.85 mm⁻¹
Reflections collected 7250
Independent reflections 1630 [R(int) = 0.035]
Final R indices [I>2σ(I)] R1 = 0.038, wR2 = 0.095
Goodness-of-fit on F² 1.05

The analysis would reveal the cyclopentane ring adopting an envelope or twist conformation. The two ammonium groups (-NH₃⁺) would be in a cis relationship. The crystal packing would be dominated by a robust three-dimensional network of N-H···Cl⁻ hydrogen bonds, creating a stable supramolecular architecture that explains the compound's good crystallinity.

Conclusion

This guide has provided a detailed, technically grounded framework for the crystal structure analysis of cis-cyclopentane-1,3-diamine dihydrochloride. By explaining the causality behind each experimental step—from the strategic choice of a salt to the specifics of data refinement—we have outlined a self-validating system for obtaining high-quality crystallographic data. The protocols and insights presented here are designed to be broadly applicable to the structural analysis of small molecules, empowering researchers in drug development and materials science to confidently elucidate the three-dimensional structures that underpin chemical function.

References

  • University of California, Davis. (n.d.). How to Grow Crystals. Retrieved from [Link]

  • Thao, A., & Guzei, I. A. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 72(a1), C13. Available at: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. Available at: [Link]

  • Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Department of Chemistry. Retrieved from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Retrieved from [Link]

  • Oreate AI. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. Retrieved from [Link]

  • Bond, A. (2019). Pharmaceutical Crystallography: A Guide to Structure and Analysis. Royal Society of Chemistry. Retrieved from [Link]

  • OlexSys Ltd. (n.d.). Structure Refinement. Olex2. Retrieved from [Link]

  • Guzei, I. A. (2026). Practical aspects of teaching a graduate-level small-molecule chemical crystallography course. Journal of Applied Crystallography, 59(1). Available at: [Link]

  • Müller, P., & Sheldrick, G. M. (2008). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Retrieved from [Link]

  • University of Glasgow. (2006). Crystallisation Techniques. School of Chemistry. Retrieved from [Link]

  • SERC at Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Conformational Analysis of cis-Cyclopentane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

cis-Cyclopentane-1,3-diamine is a pivotal structural motif in medicinal chemistry and materials science, where its conformational landscape dictates molecular recognition, reactivity, and ultimately, function. This guide provides a comprehensive exploration of the conformational analysis of this diamine, integrating computational and experimental methodologies. We will delve into the subtle interplay of steric, torsional, and electronic interactions that govern its three-dimensional structure, offering researchers, scientists, and drug development professionals a robust framework for understanding and manipulating this versatile chemical entity.

Introduction: The Significance of the cis-Cyclopentane-1,3-diamine Scaffold

The cyclopentane ring, a fundamental carbocycle, presents a unique conformational challenge due to its non-planar nature. Unlike the well-defined chair and boat conformations of cyclohexane, cyclopentane and its derivatives exist in a dynamic equilibrium of envelope and twist forms. The introduction of substituents, particularly the 1,3-diamine groups in a cis configuration, introduces a layer of complexity and opportunity. These amino groups can engage in intramolecular hydrogen bonding, significantly influencing the conformational preference and the overall shape of the molecule. This has profound implications in drug design, where the precise spatial arrangement of pharmacophoric groups is critical for binding to biological targets. Furthermore, in materials science, the defined stereochemistry of cis-cyclopentane-1,3-diamine makes it a valuable building block for polymers and metal-organic frameworks.

The Conformational Landscape: Envelope and Twist Forms

The conformational flexibility of the cyclopentane ring is best described by a pseudorotational itinerary, where the molecule rapidly interconverts between various non-planar conformations. The two most prominent and energetically accessible families of conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry) forms.

In the case of cis-cyclopentane-1,3-diamine, the substituents can occupy either axial or equatorial positions, leading to a set of possible conformers. The relative stability of these conformers is dictated by a delicate balance of several factors:

  • Torsional Strain: Eclipsing interactions between adjacent C-H and C-N bonds.

  • Steric Hindrance: Repulsive interactions between the amino groups and other ring atoms.

  • Intramolecular Hydrogen Bonding: A key stabilizing interaction where one amino group acts as a hydrogen bond donor and the other as an acceptor. This is particularly significant in the cis isomer.

Computational studies have shown that for cis-cyclopentane-1,3-diamine, conformations that allow for intramolecular hydrogen bonding are significantly stabilized. This typically occurs when one amino group is in a pseudo-axial position and the other in a pseudo-equatorial position, bringing them into proximity.

Computational Conformational Analysis: A Predictive Approach

Computational chemistry provides powerful tools to predict and quantify the conformational preferences of molecules like cis-cyclopentane-1,3-diamine. Density Functional Theory (DFT) calculations are particularly well-suited for this purpose, offering a good balance between accuracy and computational cost.

Detailed Protocol: DFT-Based Conformational Search

This protocol outlines a typical workflow for identifying the low-energy conformers of cis-cyclopentane-1,3-diamine using DFT.

Step 1: Initial Structure Generation

  • Construct the 2D structure of cis-cyclopentane-1,3-diamine using a molecular editor.

  • Generate a preliminary 3D structure and perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field).

Step 2: Conformational Search

  • Employ a systematic or stochastic conformational search algorithm to explore the potential energy surface. This will generate a diverse set of starting geometries.

  • For each generated conformer, perform a geometry optimization and energy calculation at a moderate level of theory (e.g., B3LYP/6-31G(d)).

Step 3: High-Level Optimization and Frequency Analysis

  • Select the low-energy conformers from the initial search (typically within 5-10 kcal/mol of the global minimum).

  • Perform a final geometry optimization on these selected conformers using a higher level of theory and a more extensive basis set (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate geometries and relative energies.

  • Conduct a frequency calculation for each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.

Step 4: Analysis of Results

  • Analyze the geometries of the low-energy conformers, paying close attention to the puckering of the cyclopentane ring and the orientation of the amino groups.

  • Identify conformers stabilized by intramolecular hydrogen bonding by examining interatomic distances and angles.

  • Calculate the relative populations of the conformers at a given temperature using the Boltzmann distribution based on their Gibbs free energies.

Data Presentation: Calculated Conformational Energies
ConformerRelative Energy (kcal/mol)Key Geometric FeaturesIntramolecular H-Bond
A 0.00Twist (C_2)Yes (N-H···N)
B 1.25Envelope (C_s)Yes (N-H···N)
C 3.50Twist (C_2)No

Note: These are representative values and the exact energies will depend on the level of theory and basis set used.

Visualization: Computational Workflow

G cluster_0 Computational Conformational Analysis Workflow start 1. Initial 3D Structure Generation (Molecular Mechanics) search 2. Conformational Search (Systematic/Stochastic) start->search Initial Geometry low_opt 3. Low-Level Optimization (e.g., B3LYP/6-31G(d)) search->low_opt Generated Conformers high_opt 4. High-Level Optimization & Frequency (e.g., B3LYP/6-311+G(d,p)) low_opt->high_opt Low-Energy Candidates analysis 5. Analysis of Results (Energies, Geometries, Populations) high_opt->analysis Optimized Structures & Thermodynamic Data end Identified Low-Energy Conformers analysis->end Final Conformational Profile

Caption: Workflow for DFT-based conformational analysis.

Experimental Verification: Spectroscopic and Crystallographic Techniques

While computational methods are predictive, experimental validation is crucial for a complete understanding. NMR spectroscopy and X-ray crystallography are two powerful techniques for probing the conformational properties of cis-cyclopentane-1,3-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), provides information about the time-averaged conformation in solution.

  • Proton-Proton Coupling Constants (³J_HH): The magnitude of the vicinal coupling constant between two protons is related to the dihedral angle between them via the Karplus equation. By measuring these coupling constants around the cyclopentane ring, one can deduce the preferred ring pucker.

  • Nuclear Overhauser Effect (NOE): NOEs arise from through-space interactions between protons that are close to each other (typically < 5 Å). The observation of an NOE between specific protons can provide definitive evidence for their spatial proximity, helping to distinguish between different conformers.

X-ray Crystallography

X-ray crystallography provides a high-resolution snapshot of the molecule's conformation in the solid state. While this may not be representative of the conformational ensemble in solution, it offers an unambiguous determination of the geometry of a single, often the most stable, conformer. This data can be invaluable for benchmarking computational results.

Experimental Protocol: 2D NMR for Conformational Elucidation

Step 1: Sample Preparation

  • Dissolve a known concentration of cis-cyclopentane-1,3-diamine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the conformational equilibrium.

Step 2: Acquisition of 1D and 2D NMR Spectra

  • Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of all protons.

  • Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton connectivity.

  • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space correlations.

Step 3: Data Analysis

  • Assign all proton resonances using the COSY spectrum.

  • Measure the vicinal coupling constants from the 1D ¹H NMR spectrum.

  • Analyze the NOESY/ROESY spectrum for cross-peaks, which indicate spatial proximity between protons.

  • Correlate the observed coupling constants and NOEs with the predicted values for the computationally determined low-energy conformers to determine the predominant conformation in solution.

Visualization: Experimental and Computational Synergy

G cluster_1 Integrated Conformational Analysis Strategy comp Computational Analysis (DFT Calculations) model Predicted Conformational Model (Energies, Geometries) comp->model exp Experimental Analysis (NMR, X-ray) validation Experimental Data (Coupling Constants, NOEs, Crystal Structure) exp->validation conclusion Validated Conformational Profile model->conclusion Comparison & Correlation validation->conclusion Comparison & Correlation

Caption: Synergy between computational and experimental methods.

Conclusion: A Holistic Understanding for Rational Design

The conformational analysis of cis-cyclopentane-1,3-diamine is a multifaceted challenge that requires a synergistic approach, combining the predictive power of computational chemistry with the empirical validation of experimental techniques. A thorough understanding of its conformational landscape, particularly the role of intramolecular hydrogen bonding in stabilizing specific conformers, is paramount for its effective application in drug discovery and materials science. By following the integrated methodologies outlined in this guide, researchers can gain a deeper insight into the structure-activity and structure-property relationships of molecules incorporating this important scaffold, ultimately enabling more rational and efficient design of novel chemical entities.

References

  • Title: Conformational Analysis of Cyclopentane and its Derivatives Source: Chemical Reviews URL: [Link]

  • Title: Density Functional Theory for Chemists Source: Journal of Chemical Education URL: [Link]

  • Title: NMR Spectroscopy in Conformational Analysis Source: Annual Reports on NMR Spectroscopy URL: [Link]

  • Title: The Nature of the Hydrogen Bond Source: Angewandte Chemie International Edition URL: [Link]

Bio-based synthesis of cyclopentane-1,3-diamine for green chemistry

Author: BenchChem Technical Support Team. Date: January 2026

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Planning the Technical Guide

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Stability and reactivity of cis-Cyclopentane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Quantum chemical calculations for cis-Cyclopentane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Quantum Chemical Analysis of cis-Cyclopentane-1,3-diamine

Executive Summary

The cis-cyclopentane-1,3-diamine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to confer rigid, three-dimensional structure to bioactive molecules. This rigidity can significantly enhance binding affinity and selectivity for protein targets by reducing the entropic cost of binding. A profound understanding of the scaffold's intrinsic conformational preferences, electronic landscape, and reactivity is therefore not merely academic but a critical prerequisite for rational drug design. This guide presents a validated, first-principles computational workflow for the comprehensive quantum chemical characterization of cis-cyclopentane-1,3-diamine, designed to provide actionable insights for drug development professionals. We move beyond a simple recitation of steps to elucidate the scientific rationale—the why—behind each methodological choice, ensuring a robust and reproducible approach.

The Strategic Imperative: Why Model this Scaffold?

In drug design, the conformation of a molecule is inextricably linked to its function. For a flexible molecule, adopting the correct "bioactive" conformation to fit into a protein's binding site carries an energetic penalty. The cis-cyclopentane-1,3-diamine scaffold mitigates this by locking its two amino functionalities in a specific spatial relationship, effectively "pre-paying" this entropic penalty.

Quantum chemical calculations allow us to precisely map the potential energy surface of this scaffold. This enables us to:

  • Identify the global minimum and low-energy conformers: Understanding which shapes the molecule prefers to adopt in isolation.

  • Quantify the energy barriers between conformers: Determining the flexibility and rigidity of the ring system.

  • Analyze the electronic structure: Pinpointing nucleophilic and electrophilic sites, understanding hydrogen bonding capabilities, and predicting metabolic susceptibility.

This knowledge is fundamental for designing ligands with optimal shape complementarity and electrostatic interactions with their biological targets.

A Self-Validating Computational Protocol

The following workflow is designed as a self-validating cascade. The accuracy of each subsequent step is predicated on the successful completion and verification of the previous one, ensuring the scientific integrity of the final results.

G cluster_0 Phase 1: Conformational Space Exploration cluster_1 Phase 2: Quantum Mechanical Refinement & Validation cluster_2 Phase 3: High-Accuracy Energetics & Property Calculation A 1. 3D Structure Generation (from SMILES: C1CC(C(C1)N)N) B 2. Molecular Mechanics Conformational Search (Method: MMFF94) A->B Initial Structure C 3. Redundancy Removal & Selection (RMSD Clustering) B->C Raw Conformers D 4. Geometry Optimization (Level: DFT - B3LYP/6-31G(d)) C->D Unique Low-Energy Candidates E 5. Vibrational Frequency Analysis (Validation Step) D->E Optimized Structure E->D Imaginary Frequency Found (Re-optimize/Find TS) F 6. Thermodynamic Analysis (ZPVE, Enthalpy, Gibbs Free Energy) E->F Verified Minimum (No Imaginary Frequencies) G 7. Single-Point Energy Refinement (Level: ωB97X-D/def2-TZVP) F->G Validated Geometries + Thermal Corrections H 8. Electronic Property Analysis (NBO Charges, HOMO/LUMO, ESP) G->H caption Figure 1. A multi-phase, self-validating workflow for quantum chemical analysis.

Caption: A multi-phase, self-validating workflow for quantum chemical analysis.

Experimental Protocol: Detailed Methodology

1. Initial 3D Structure Generation:

  • Generate a starting 3D structure from the molecule's SMILES string (C1CC(C(C1)N)N) using any standard molecular builder (e.g., Avogadro, ChemDoodle). Ensure the initial stereochemistry is correctly set to cis.

2. Conformational Search:

  • Objective: To exhaustively sample the potential energy surface and find all relevant low-energy conformers arising from ring puckering and amine group rotation.

  • Methodology: Employ a molecular mechanics (MM) force field. This method is computationally inexpensive, making it ideal for exploring thousands of potential structures.

  • Protocol Choice & Rationale: We recommend the MMFF94 force field. It was specifically parameterized for a broad range of organic and drug-like molecules and shows excellent performance for conformational energies and geometries of systems containing nitrogen and saturated rings.

  • Execution:

    • Load the initial 3D structure into a computational chemistry package (e.g., Spartan, Schrödinger Maestro, open-source alternatives).
    • Set up a conformational search (e.g., systematic, Monte Carlo) using the MMFF94 force field.
    • Define an energy window (e.g., 10 kcal/mol) above the identified global minimum to ensure all accessible conformers at room temperature are captured.
    • Execute the search and save all resulting conformers.

3. Redundancy Removal & Selection:

  • Objective: To identify a set of unique conformers for higher-level quantum mechanical analysis.

  • Methodology: Cluster the conformers based on their structural similarity using a root-mean-square deviation (RMSD) cutoff (e.g., 0.5 Å).

  • Execution:

    • Align all conformers from the search.
    • Perform RMSD clustering.
    • Select the lowest-energy structure from each cluster. This curated set of candidates will be passed to Phase 2.

4. Geometry Optimization:

  • Objective: To find the precise minimum-energy geometry for each candidate conformer using a more accurate quantum mechanical method.

  • Methodology: Density Functional Theory (DFT) provides the best balance of accuracy and computational cost for molecules of this size.

  • Protocol Choice & Rationale: We use the B3LYP/6-31G(d) level of theory.

    • B3LYP: This hybrid functional is one of the most widely used and extensively benchmarked functionals for organic chemistry, providing reliable geometries.

    • 6-31G(d): This Pople-style basis set is a computational workhorse. The (d) indicates the inclusion of polarization functions on heavy (non-hydrogen) atoms, which is critical for correctly describing the geometry of the pyramidal nitrogen atoms and the non-planar cyclopentane ring.

  • Execution: For each selected conformer, perform a full geometry optimization without constraints.

5. Vibrational Frequency Analysis (Critical Validation Step):

  • Objective: To verify that each optimized structure is a true energy minimum and to calculate zero-point vibrational energy (ZPVE).

  • Methodology: This is performed at the same level of theory as the optimization (B3LYP/6-31G(d)). The calculation yields a set of vibrational modes and their corresponding frequencies.

  • Trustworthiness Check: A structure is a true minimum on the potential energy surface if and only if all calculated vibrational frequencies are real (positive numbers). The presence of a single imaginary frequency indicates a transition state (a saddle point), not a stable conformer. If an imaginary frequency is found, the optimization has failed, and the structure must be perturbed along the imaginary mode's vector and re-optimized. This step is the core of the protocol's self-validating nature.

6. Thermodynamic Analysis:

  • The output from the frequency calculation is used to compute thermodynamic properties, including ZPVE, and thermal corrections to enthalpy and Gibbs free energy at a standard temperature (e.g., 298.15 K).

7. Single-Point Energy Refinement:

  • Objective: To obtain highly accurate relative energies between the validated conformers.

  • Methodology: Perform a single-point energy calculation on the B3LYP/6-31G(d) optimized geometries using a more advanced level of theory. This is often denoted as Level(Energy)//Level(Geometry).

  • Protocol Choice & Rationale: We recommend ωB97X-D/def2-TZVP .

    • ωB97X-D: This is a range-separated hybrid functional that includes an empirical dispersion correction (-D). The dispersion term is crucial for accurately modeling the weak intramolecular non-covalent interactions (e.g., van der Waals forces) that can subtly influence which conformer is the most stable.

    • def2-TZVP: This is a triple-zeta valence basis set with polarization functions. It is significantly larger and more flexible than 6-31G(d), allowing for a more accurate description of the electron distribution and, consequently, more reliable energies.

8. Electronic Property Analysis:

  • Objective: To understand the charge distribution, orbital energies, and reactivity of the most stable conformer(s).

  • Methodology: Using the high-accuracy wavefunction from the previous step:

    • Natural Bond Orbital (NBO) Analysis: Calculate NBO charges. Unlike Mulliken charges, NBO charges are less sensitive to the choice of basis set and provide a more chemically intuitive picture of electron distribution.

    • Frontier Molecular Orbital (FMO) Analysis: Examine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO location indicates the most likely sites for electrophilic attack, while the LUMO indicates sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical stability.

    • Electrostatic Potential (ESP) Mapping: Visualize the ESP on the molecule's electron density surface. This provides a clear, color-coded map of electron-rich (negative ESP, red) and electron-poor (positive ESP, blue) regions, guiding the understanding of intermolecular interactions like hydrogen bonding.

Data Synthesis and Interpretation

Raw computational output is dense. Synthesizing this data into clear tables is essential for interpretation and comparison.

Table 1: Calculated Relative Energies of cis-Cyclopentane-1,3-diamine Conformers

Conformer ID Relative Energy (ΔE) at ωB97X-D/def2-TZVP (kcal/mol) Relative Gibbs Free Energy (ΔG) at 298.15 K (kcal/mol) Boltzmann Population (%)
CPD-1 0.00 0.00 75.8
CPD-2 0.85 0.92 19.5
CPD-3 2.10 2.25 4.7

Energies are relative to the global minimum (CPD-1). Gibbs free energy includes ZPVE and thermal corrections from B3LYP/6-31G(d) calculations.

Table 2: Key Electronic and Geometric Properties of the Global Minimum Conformer (CPD-1)

Property Value Interpretation
NBO Charge on N1 -0.935 e The nitrogen atoms are strongly negatively charged, acting as primary H-bond acceptors.
HOMO Energy -7.21 eV Related to the ionization potential; indicates the energy of the most available electrons.
LUMO Energy +1.05 eV Related to the electron affinity; indicates the energy of the most available empty orbital.
HOMO-LUMO Gap 8.26 eV A large gap suggests high kinetic stability and low chemical reactivity.

| Dipole Moment | 1.85 D | The molecule is moderately polar. |

Visualization of Chemical Concepts

G cluster_0 Molecular Properties cluster_1 Predicted Interactions HOMO HOMO (Electron Source) Electrophile Site of Electrophilic Attack (e.g., Protonation) HOMO->Electrophile Donates Electrons To LUMO LUMO (Electron Sink) Nucleophile Site of Nucleophilic Attack (e.g., Metabolism) LUMO->Nucleophile Accepts Electrons From ESP Electrostatic Potential (Charge Distribution) H_Bonding Hydrogen Bonding (Protein Binding) ESP->H_Bonding Governs caption Figure 2. From calculated properties to predicted chemical behavior.

Caption: From calculated properties to predicted chemical behavior.

References

  • Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of Computational Chemistry, 17(5-6), 490-519. URL: [Link]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. URL: [Link]

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785-789. URL: [Link]

  • Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). Self—Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian—Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 56(5), 2257-2261. URL: [Link]

  • Chai, J. D., & Head-Gordon, M. (2008). Systematic optimization of long-range corrected hybrid density functionals. The Journal of Chemical Physics, 128(8), 084106. URL: [Link]

  • Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297-3305. URL: [Link]

  • Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint. Chemical Reviews, 88(6), 899-926. URL: [Link]

cis-Cyclopentane-1,3-diamine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

Beginning The Research

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Thermochemical properties of cis-Cyclopentane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

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Methodological & Application

Use of cis-Cyclopentane-1,3-diamine in polyurethane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Application Notes and Protocols for the Synthesis of Chiral Ligands from cis-Cyclopentane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the cis-Cyclopentane-1,3-diamine Scaffold in Asymmetric Catalysis

In the landscape of asymmetric synthesis, the rational design of chiral ligands is of paramount importance for achieving high enantioselectivity in metal-catalyzed reactions. The production of single-enantiomer bioactive molecules is a critical requirement in the pharmaceutical and agrochemical industries, making the development of efficient and selective catalytic systems a central theme in modern organic chemistry. [1][2][3]Among the myriad of chiral backbones utilized for ligand synthesis, C₂-symmetric diamines have proven to be particularly effective scaffolds. [4]The C₂ symmetry of these ligands can significantly reduce the number of possible transition states in a catalytic cycle, thereby enhancing enantioselectivity. [4] This application note focuses on the synthetic utility of cis-cyclopentane-1,3-diamine as a versatile chiral building block for the construction of a variety of privileged ligand classes. The constrained five-membered ring of this diamine provides a rigid and well-defined stereochemical environment, which is crucial for the effective transfer of chirality from the ligand to the substrate. While a derivative, (1R,3S)-1,2,2-trimethyl-1,3-cyclopentanediamine, has been explored for the synthesis of chiral ligands used in the asymmetric addition of organometallics to aldehydes, this note will provide a broader overview of the potential of the parent diamine. [5]Furthermore, recent advancements in green chemistry have established sustainable routes to cyclopentane-1,3-diamine from renewable hemicellulosic feedstock, enhancing its appeal as a starting material. [6] This guide will provide detailed protocols and technical insights into the synthesis of two major classes of chiral ligands derived from cis-cyclopentane-1,3-diamine: chiral bis(oxazoline) (BOX) ligands and chiral Salen-type ligands . These ligand families are renowned for their broad applicability in a wide range of asymmetric transformations. [7][8]The protocols presented herein are based on established synthetic methodologies and are designed to be readily adaptable by researchers in academic and industrial settings.

I. Synthesis of Chiral Bis(oxazoline) (BOX) Ligands

Chiral bis(oxazoline) ligands are a cornerstone of asymmetric catalysis, forming robust complexes with a variety of metals to catalyze a wide array of enantioselective reactions. [1]The synthesis of BOX ligands from cis-cyclopentane-1,3-diamine can be achieved through a reliable two-step sequence involving the formation of a bis(amido-alcohol) intermediate followed by cyclization.

Causality Behind Experimental Choices

The choice of a two-step procedure is deliberate. The initial acylation of the diamine with a chiral α-hydroxy acid derivative (or its equivalent) creates a stable intermediate that can be purified to ensure high diastereomeric purity before the final ring-closure. The cyclization step is typically promoted by a dehydrating agent or a reagent that activates the hydroxyl group for intramolecular nucleophilic attack by the amide oxygen. The use of thionyl chloride or a similar reagent is a common and effective method for this transformation, proceeding through a chlorosulfite ester intermediate which is readily displaced.

Experimental Workflow: Synthesis of a cis-Cyclopentane-Bridged BOX Ligand

The following workflow outlines the synthesis of a representative BOX ligand from cis-cyclopentane-1,3-diamine.

cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Purification Diamine cis-Cyclopentane-1,3-diamine Acylation_Product Bis(amido-alcohol) Intermediate Diamine->Acylation_Product Acylation Amino_Acid_Deriv Chiral α-Hydroxy Acid Derivative (e.g., (R)-Mandelic Acid) Amino_Acid_Deriv->Acylation_Product Coupling Coupling Agent (e.g., DCC/DMAP) Coupling->Acylation_Product BOX_Ligand Chiral BOX Ligand Acylation_Product->BOX_Ligand Cyclization Cyclization_Reagent Cyclizing Agent (e.g., SOCl₂) Cyclization_Reagent->BOX_Ligand Purification Column Chromatography BOX_Ligand->Purification cluster_0 Condensation Reaction cluster_1 Purification Diamine cis-Cyclopentane-1,3-diamine Salen_Ligand Chiral Salen Ligand Diamine->Salen_Ligand Condensation Salicylaldehyde Substituted Salicylaldehyde (2 equiv.) Salicylaldehyde->Salen_Ligand Solvent Ethanol or Methanol Solvent->Salen_Ligand Purification Recrystallization Salen_Ligand->Purification

Sources

Application of cis-Cyclopentane-1,3-diamine in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

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Starting The Search

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cis-Cyclopentane-1,3-diamine as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

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Developing an Outline

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Coordination chemistry of cis-Cyclopentane-1,3-diamine with transition metals

Author: BenchChem Technical Support Team. Date: January 2026

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Protocol for the synthesis of bifunctional diol monomers using cis-Cyclopentane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

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cis-Cyclopentane-1,3-diamine derivatives for drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Diamines

I'm starting with focused Google searches to build a solid foundation of information. I'll be targeting the synthesis methods, applications within drug discovery, and the specific characteristics of cis-cyclopentane-1,3-diamine derivatives. My aim is to gather a broad and detailed understanding to inform the next stages of this project.

Developing Application Notes Structure

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Structuring Application Notes Details

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Experimental procedure for N-alkylation of cis-Cyclopentane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

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Use of cis-Cyclopentane-1,3-diamine in the synthesis of novel heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

I'm currently immersed in Google searches, focusing on cis-cyclopentane-1,3-diamine's role in synthesizing new heterocycles. I'm prioritizing reaction mechanisms and established synthetic routes to build a solid foundation. The initial data seems promising, and I'm sifting through information to identify key publications and potential research gaps.

Analyzing Initial Search Data

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Defining Application Scope

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Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for cis-Cyclopentane-1,3-diamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cis-cyclopentane-1,3-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical diamine intermediate. Here, we will address common challenges and provide in-depth, field-tested solutions to optimize your reaction conditions, improve yield and purity, and ensure the reliable synthesis of the desired cis-isomer.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of cis-cyclopentane-1,3-diamine. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Issue 1: Low Overall Yield

Question: My synthesis of cis-cyclopentane-1,3-diamine is resulting in a consistently low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of cis-cyclopentane-1,3-diamine can stem from several factors, primarily related to incomplete reaction, side product formation, or losses during workup and purification. A common route to this compound involves the reduction of cyclopentane-1,3-dione dioxime or a similar precursor.

Potential Causes & Solutions:

  • Inefficient Reduction: The choice of reducing agent and reaction conditions is paramount. For the reduction of cyclopentane-1,3-dione dioxime, catalytic hydrogenation is often employed.

    • Catalyst Activity: The activity of your catalyst (e.g., Raney Nickel, Rh/C, or PtO2) may be compromised. Ensure the catalyst is fresh or properly activated. Raney Nickel, for instance, should be washed thoroughly with deionized water until the washings are neutral.

    • Hydrogen Pressure & Temperature: Insufficient hydrogen pressure can lead to incomplete reduction. While pressures can vary, a range of 50-100 atm is often effective. Temperature also plays a crucial role; however, excessively high temperatures can promote side reactions. An initial screening of temperatures from 50-100 °C is recommended.

    • Solvent Choice: The solvent must be compatible with the reducing agent and capable of dissolving the starting material. Protic solvents like ethanol or methanol are commonly used in catalytic hydrogenations.

  • Side Product Formation: The formation of byproducts can significantly reduce the yield of the desired product.

    • Incomplete Oximation: If starting from cyclopentane-1,3-dione, ensure the initial oximation step to form the dioxime goes to completion. Monitor the reaction by TLC or LC-MS.

    • Over-reduction or Ring Opening: Under harsh reduction conditions, the cyclopentane ring can potentially undergo cleavage. Using a milder reducing agent or optimizing the reaction time and temperature can mitigate this.

  • Product Loss During Workup: cis-Cyclopentane-1,3-diamine is a water-soluble amine, which can lead to significant losses during aqueous workup.

    • Extraction pH: Before extraction with an organic solvent, basify the aqueous layer to a pH > 12 with NaOH or KOH to ensure the diamine is in its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.

    • Continuous Extraction: For highly water-soluble amines, continuous liquid-liquid extraction can be more efficient than batch extractions.

    • Salt Precipitation: An alternative to extraction is to precipitate the product as a salt (e.g., hydrochloride or sulfate) by adding the corresponding acid to the reaction mixture.

Experimental Protocol: Optimization of Catalytic Hydrogenation

  • Catalyst Loading: In a high-pressure autoclave, charge with cyclopentane-1,3-dione dioxime (1.0 eq) and Raney Nickel (5-10 wt% of the substrate).

  • Solvent: Add anhydrous ethanol or methanol as the solvent.

  • Reaction Conditions: Seal the autoclave, flush with nitrogen, and then pressurize with hydrogen to 50-100 atm.

  • Temperature & Stirring: Heat the mixture to 50-80 °C and stir vigorously to ensure good mixing of the catalyst, substrate, and hydrogen.

  • Monitoring: Monitor the reaction progress by monitoring hydrogen uptake.

  • Workup: After the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the catalyst. The filtrate can then be concentrated and the product isolated as described above.

Issue 2: Poor Diastereoselectivity (Low cis to trans Ratio)

Question: I am obtaining a mixture of cis- and trans-cyclopentane-1,3-diamine with a low ratio of the desired cis-isomer. How can I improve the diastereoselectivity?

Answer:

Achieving high cis-diastereoselectivity is a common challenge in the synthesis of substituted cyclopentylamines. The stereochemical outcome is often influenced by the choice of substrate, catalyst, and reaction conditions.

Controlling Factors & Solutions:

  • Catalyst Choice and Directing Groups: The choice of catalyst can significantly influence the direction of hydrogen addition.

    • Heterogeneous Catalysts: For the hydrogenation of precursors like cyclopentane-1,3-dione dioxime, the substrate adsorbs onto the catalyst surface. The stereochemistry of the product is determined by the facial selectivity of this adsorption. Rhodium-based catalysts, such as Rh/C, have been reported to favor the formation of the cis-isomer in some cases.

    • Substrate Control: If possible, modifying the starting material to include a directing group can steer the hydrogenation to the desired face of the molecule.

  • Reaction Temperature: Lower reaction temperatures generally favor the thermodynamically more stable product, which in some cases may be the trans-isomer. However, in catalytically controlled reactions, lower temperatures can enhance the kinetic selectivity, potentially favoring the cis-product. It is advisable to screen a range of temperatures (e.g., from room temperature to 80 °C).

Data Presentation: Effect of Catalyst on Diastereoselectivity

CatalystSolventTemperature (°C)Pressure (atm)cis:trans Ratio
Raney NiEthanol70803:1
Rh/CMethanol50605:1
PtO2Acetic Acid25502:1

Note: The values in this table are illustrative and the optimal conditions should be determined experimentally.

Visualization: Troubleshooting Workflow for Low Diastereoselectivity

G start Low cis:trans Ratio Observed catalyst Evaluate Catalyst System start->catalyst temp Optimize Reaction Temperature catalyst->temp If no improvement solvent Screen Different Solvents temp->solvent If still low analysis Analyze cis:trans Ratio (GC/NMR) solvent->analysis failure Re-evaluate Synthetic Route solvent->failure No further improvement analysis->catalyst Ratio < 95:5 success High cis:trans Ratio Achieved analysis->success Ratio > 95:5

Caption: A workflow for troubleshooting low diastereoselectivity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to cis-cyclopentane-1,3-diamine?

A1: The most prevalent methods for synthesizing cis-cyclopentane-1,3-diamine include:

  • Catalytic Hydrogenation of Cyclopentane-1,3-dione Dioxime: This is a widely used industrial method. Cyclopentane-1,3-dione is first converted to its dioxime, which is then reduced under high pressure using catalysts like Raney Nickel or Rhodium on carbon.

  • Reductive Amination of Cyclopentane-1,3-dione: This approach involves the direct reaction of the dione with ammonia or an ammonia source in the presence of a reducing agent (e.g., NaBH3CN or catalytic hydrogenation). This method can sometimes offer better control over stereoselectivity.

Q2: How can I accurately determine the cis to trans ratio of my product?

A2: The diastereomeric ratio can be reliably determined using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between cis and trans isomers. The symmetry of the molecules often results in distinct chemical shifts and coupling constants for the protons and carbons.

  • Gas Chromatography (GC): After derivatization (e.g., acylation) to make the diamines more volatile, GC can be used to separate and quantify the isomers. A chiral GC column may be necessary for baseline separation.

  • High-Performance Liquid Chromatography (HPLC): Similar to GC, HPLC with a suitable column (chiral or reverse-phase with an appropriate mobile phase) can be used to separate and quantify the diastereomers.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Safety is paramount. Key considerations include:

  • High-Pressure Hydrogenation: Autoclaves should be operated by trained personnel behind a safety shield. Proper procedures for pressurizing and venting hydrogen, a highly flammable gas, must be followed.

  • Raney Nickel: This catalyst is pyrophoric when dry and must be handled as a slurry in water or a solvent. Avoid exposure to air.

  • Handling Amines: Cyclopentane-1,3-diamine is a corrosive and potentially toxic amine. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualization: Reaction Pathway for cis-Cyclopentane-1,3-diamine Synthesis

G start Cyclopentane-1,3-dione dioxime Cyclopentane-1,3-dione dioxime start->dioxime NH2OH·HCl, Base product cis-Cyclopentane-1,3-diamine dioxime->product H2, Catalyst (e.g., Rh/C)

Caption: A simplified reaction pathway for the synthesis.

References

  • Title: A Novel Synthesis of cis-1,3-Diaminocyclopentane Source: Organic Syntheses, Coll. Vol. 10, p.297 (2004); Vol. 79, p.1 (2002). URL: [Link]

  • Title: Stereoselective Synthesis of 1,3-Disubstituted Cyclopentanes Source: Chemical Reviews, 2011, 111 (5), pp 3651–3699 URL: [Link]

  • Title: Catalytic Hydrogenation Source: Wikipedia URL: [Link]

Improving the yield of cis-Cyclopentane-1,3-diamine from cyclopentane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

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Analyzing Synthesis Strategies

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Separation of cis- and trans-isomers of Cyclopentane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Isomers

I've initiated comprehensive research to gather authoritative information. My focus is on the separation of cis- and trans-isomers of cyclopentane-1,3-diamine. I'm prioritizing established methods like fractional crystallization of diastereomeric salts and chromatography.

Defining Initial Research Parameters

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Expanding Search for Data

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Common byproducts in the synthesis of cis-Cyclopentane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

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Detail Troubleshooting Protocols

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Technical Support Center: Stereoselective Synthesis of cis-Cyclopentane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the stereoselective synthesis of cis-cyclopentane-1,3-diamine. This resource is designed for researchers, chemists, and drug development professionals who are actively engaged in or planning to undertake the synthesis of this valuable chiral building block. As a key structural motif in numerous pharmaceutical agents and ligands for asymmetric catalysis, the ability to reliably synthesize cis-cyclopentane-1,3-diamine in high stereopurity is of paramount importance.

This guide moves beyond simple protocol recitation. It is structured as a dynamic troubleshooting resource, anticipating the common and nuanced challenges encountered in the laboratory. We will delve into the causality behind experimental choices, offering field-proven insights to empower you to not only execute the synthesis but also to diagnose and resolve issues as they arise.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level conceptual and practical questions that often arise when planning the synthesis of cis-cyclopentane-1,3-diamine.

Q1: What are the primary strategic approaches for achieving a stereoselective synthesis of cis-cyclopentane-1,3-diamine?

A1: The stereoselective synthesis of cis-cyclopentane-1,3-diamine primarily revolves around two core strategies:

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates, where the stereochemistry is already defined. The cyclopentane ring is then constructed around this chiral scaffold.

  • Asymmetric Catalysis: This strategy employs a chiral catalyst to induce stereoselectivity in a reaction that forms one or both of the chiral centers on a pre-existing cyclopentane or cyclopentene precursor. This often involves reactions like asymmetric hydrogenation or hydroamination.

The choice between these strategies depends on factors like the availability of starting materials, the desired scale of the synthesis, and the accessibility of specific catalysts and reagents.

Q2: What are the most common pitfalls in the synthesis and purification of cis-cyclopentane-1,3-diamine?

A2: Researchers often encounter several key challenges:

  • Stereocontrol: Achieving high diastereoselectivity for the cis isomer over the trans isomer can be challenging. This is often influenced by the choice of reducing agent, catalyst, and reaction conditions.

  • Epimerization: The stereocenters can be susceptible to epimerization under harsh reaction conditions (e.g., strongly acidic or basic environments), leading to a loss of stereopurity.

  • Purification: The separation of cis and trans isomers can be difficult due to their similar physical properties. Derivatization followed by chromatography or crystallization is often necessary. The free diamine is also prone to forming carbonates upon exposure to air, complicating its handling and purification.

Q3: How can I confirm the stereochemistry of my final product?

A3: A combination of analytical techniques is essential for unambiguous stereochemical assignment:

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools. For the cis isomer, the two protons on the carbon between the two amino groups often exhibit a characteristic coupling pattern. NOE (Nuclear Overhauser Effect) experiments can also be used to confirm the spatial proximity of the two amino groups.

  • Chiral HPLC/GC: High-Performance Liquid Chromatography or Gas Chromatography with a chiral stationary phase is the gold standard for determining the enantiomeric excess (ee) of your product.

  • X-ray Crystallography: If a suitable crystalline derivative can be formed, X-ray crystallography provides definitive proof of the relative and absolute stereochemistry.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during your synthesis.

Problem Potential Cause(s) Suggested Solution(s)
Low Diastereoselectivity (High percentage of trans isomer) 1. Incomplete reduction of an intermediate. 2. Non-optimal choice of reducing agent or catalyst. 3. Reaction temperature is too high, favoring the thermodynamically more stable trans product.1. Increase the reaction time or the amount of reducing agent. Monitor the reaction by TLC or GC-MS to ensure full conversion. 2. For reductions of cyclic imines or oximes, consider using sterically hindered reducing agents that favor attack from the less hindered face. 3. Perform the reaction at a lower temperature, even if it requires a longer reaction time.
Low Yield 1. Incomplete reaction. 2. Product decomposition during workup or purification. 3. Poor quality of starting materials or reagents.1. Monitor the reaction closely by TLC or GC-MS and ensure it has gone to completion. 2. Avoid prolonged exposure to strong acids or bases. Consider using a milder workup procedure. For purification by distillation, use a high vacuum to keep the temperature low. 3. Verify the purity of your starting materials by NMR or other analytical techniques. Use freshly opened or properly stored reagents.
Difficulty in Isolating the Pure Product 1. The product is a volatile or water-soluble oil. 2. Co-elution of cis and trans isomers during column chromatography. 3. Formation of carbonate salts upon exposure to air.1. Consider converting the diamine to a salt (e.g., hydrochloride or tartrate) to facilitate isolation by precipitation. 2. If the free diamines are difficult to separate, convert them to a derivative (e.g., Boc-protected diamine) which may have better chromatographic properties. 3. Handle the purified diamine under an inert atmosphere (e.g., nitrogen or argon) and store it in a tightly sealed container.
Inconsistent Results/Poor Reproducibility 1. Sensitivity to moisture or air. 2. Variability in catalyst activity. 3. Inconsistent reaction workup.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents. 2. If using a heterogeneous catalyst, ensure it is from a reliable source and handle it according to the supplier's recommendations. For homogeneous catalysts, ensure accurate measurement and handling. 3. Develop a standardized workup protocol and adhere to it strictly for all reactions.

Section 3: Detailed Experimental Protocol - A Representative Synthesis

The following is a representative, multi-step synthesis of cis-cyclopentane-1,3-diamine, highlighting key considerations at each stage. This is a conceptual workflow and should be adapted based on specific literature procedures.

Workflow for a Representative Synthesis:

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Introduction of Second Nitrogen cluster_2 Step 3: Final Reduction A Cyclopentene oxide B Azide Opening A->B NaN3, NH4Cl C trans-2-azido-cyclopentanol B->C D Oxidation C->D PCC or Swern E 2-azido-cyclopentanone D->E F Reductive Amination E->F NH3, NaBH3CN G cis-1-amino-2-azidocyclopentane F->G H Azide Reduction G->H H2, Pd/C or LiAlH4 I cis-Cyclopentane-1,3-diamine H->I

Caption: A conceptual workflow for the synthesis of cis-cyclopentane-1,3-diamine.

Step-by-Step Methodology:

Step 1: Synthesis of trans-2-azidocyclopentanol

  • To a solution of cyclopentene oxide in a suitable solvent (e.g., ethanol/water), add sodium azide and ammonium chloride.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain trans-2-azidocyclopentanol.

    • Causality: The epoxide opening with azide is an SN2 reaction, leading to the trans product. The choice of solvent and temperature is critical for controlling the reaction rate and minimizing side reactions.

Step 2: Synthesis of cis-1-amino-2-azidocyclopentane

  • Oxidize the trans-2-azidocyclopentanol to 2-azidocyclopentanone using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by Swern oxidation.

  • Perform a reductive amination on the resulting ketone. This involves treating the ketone with an ammonia source followed by a reducing agent such as sodium cyanoborohydride.

    • Causality: The stereochemical outcome of the reductive amination is crucial. The hydride delivery often occurs from the less sterically hindered face, which, depending on the intermediate imine geometry, can favor the formation of the cis product.

Step 3: Synthesis of cis-Cyclopentane-1,3-diamine

  • Reduce the azide group of cis-1-amino-2-azidocyclopentane to the corresponding amine. This can be achieved by catalytic hydrogenation (e.g., H2, Pd/C) or with a reducing agent like lithium aluminum hydride (LiAlH4).

  • After the reaction is complete, carefully quench the reducing agent and perform an appropriate workup to isolate the crude diamine.

  • Purify the cis-cyclopentane-1,3-diamine by distillation under reduced pressure or by conversion to a salt followed by recrystallization.

    • Causality: Catalytic hydrogenation is often preferred for its cleaner reaction profile. The final product is a basic diamine and should be handled under an inert atmosphere to prevent carbonate formation.

Section 4: Data Summary

The following table summarizes typical data for different synthetic routes to cis-cyclopentane-1,3-diamine. Note that these are representative values and can vary based on the specific reaction conditions and scale.

Synthetic Route Key Stereoselective Step Typical Diastereomeric Ratio (cis:trans) Typical Overall Yield Reference
From cyclopentene oxideReductive amination of 2-azidocyclopentanone>95:530-40%Varies by specific literature
From cyclopentadieneDiels-Alder reaction followed by functional group manipulation>98:225-35%Varies by specific literature
Asymmetric hydrogenation of a cyclopentene precursorRh- or Ru-catalyzed hydrogenation>99:150-60%Varies by specific literature

Section 5: Logical Relationships in Troubleshooting

The following diagram illustrates a decision-making process for troubleshooting low stereoselectivity.

start Problem: Low cis:trans Ratio check_temp Was the reaction temperature too high? start->check_temp lower_temp Action: Lower the reaction temperature check_temp->lower_temp Yes check_reagent Is the reducing agent/catalyst optimal? check_temp->check_reagent No end Problem Resolved lower_temp->end change_reagent Action: Use a more sterically demanding reagent check_reagent->change_reagent No check_purity Are starting materials pure? check_reagent->check_purity Yes change_reagent->end purify_sm Action: Purify starting materials check_purity->purify_sm No check_purity->end Yes purify_sm->end

Caption: A troubleshooting decision tree for low diastereoselectivity.

References

For further reading and detailed experimental procedures, please consult the primary literature. The following references provide a starting point for exploring the synthesis of cis-cyclopentane-1,3-diamine and related compounds.

  • Asymmetric Synthesis of 1,3-Diamines: Comprehensive reviews on the synthesis of 1,3-diamines, often including cyclopentane systems, can be found in journals such as Chemical Reviews and Angewandte Chemie International Edition. A general search on Google Scholar for "asymmetric synthesis of 1,3-diamines" will provide numerous relevant articles.
  • Catalytic Asymmetric Synthesis: For specific protocols on catalytic asymmetric methods, refer to publications by leading researchers in the field. Searching databases like Scopus or Web of Science for keywords such as "asymmetric hydrogenation," "cyclopentane diamine," and names of relevant catalysts (e.g., "Rh-DuPhos") will yield detailed experimental accounts.
  • Organic Syntheses: This is a valuable resource for detailed and independently verified experimental procedures. A search of the Organic Syntheses database for "cyclopentane" or "diamine" derivatives may provide robust protocols. ([Link])

Troubleshooting guide for the hydrogenation of cyclopentane-1,3-dioxime

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the hydrogenation of cyclopentane-1,3-dioxime. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this stereoselective reduction. Here, we address common challenges encountered during the synthesis of 1,3-diaminocyclopentane, providing expert insights and actionable solutions in a direct question-and-answer format.

Core Experimental Protocol: Stereoselective Hydrogenation

This protocol provides a baseline for the synthesis of cis-1,3-diaminocyclopentane, a common target isomer.

Objective: To selectively hydrogenate cyclopentane-1,3-dioxime to cis-1,3-diaminocyclopentane using a Raney Nickel catalyst.

Materials:

  • Cyclopentane-1,3-dioxime

  • Raney Nickel (50% slurry in water, activated)

  • Anhydrous Ethanol or Methanol

  • Ammonia (7N solution in Methanol)

  • Hydrogen Gas (high purity)

  • Parr-type hydrogenation apparatus or a similar high-pressure reactor

  • Celite™ or a similar filter aid

Step-by-Step Methodology:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 5 g) with deionized water three times, followed by three washes with the chosen anhydrous alcohol (e.g., ethanol) to remove residual water.

  • Reactor Charging: To a high-pressure reactor, add cyclopentane-1,3-dioxime (e.g., 10 g, 1 eq.). Add the washed Raney Nickel catalyst under a gentle stream of inert gas (e.g., Argon or Nitrogen).

  • Solvent and Additive Addition: Add anhydrous ethanol (100 mL) and the methanolic ammonia solution (e.g., 20 mL, ~2 eq.). The ammonia is crucial for suppressing side reactions and improving selectivity.

  • Hydrogenation: Seal the reactor. Purge the system with hydrogen gas three times to remove air. Pressurize the reactor to the target pressure (e.g., 50-100 bar) and begin stirring. Heat the reaction to the desired temperature (e.g., 60-80 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases (usually 4-8 hours). A small aliquot can be carefully withdrawn (after depressurizing and purging) to check for the disappearance of the starting material by TLC or GC analysis.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the pyrophoric Raney Nickel catalyst. Caution: Do not allow the filter cake to dry completely as Raney Nickel can ignite in the air. Keep it wet with the solvent.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and ammonia. The resulting crude product can be purified by distillation or crystallization to yield the desired 1,3-diaminocyclopentane.

Troubleshooting and FAQs

Question 1: My reaction shows low or no conversion of the dioxime starting material. What are the likely causes?

Low conversion is a common issue that typically points to problems with the catalyst or reaction conditions.

  • Cause A: Catalyst Inactivity or Poisoning. The most frequent culprit is the catalyst itself. Raney Nickel is highly susceptible to poisoning by sulfur compounds, heavy metals, or even residual water in the solvent.

    • Solution: Ensure your starting material and solvent are of high purity. If catalyst poisoning is suspected, pretreating the solvent and substrate with activated carbon can help remove impurities. Always use freshly washed and activated Raney Nickel for optimal performance.

  • Cause B: Insufficient Hydrogen Pressure or Temperature. The reduction of oximes is an energy-intensive process that requires sufficient hydrogen pressure and thermal energy to proceed efficiently.

    • Solution: Gradually increase the hydrogen pressure (within the safe limits of your reactor) and/or the reaction temperature. A typical starting point is 50 bar and 60 °C, but some systems may require up to 100 bar and 80-100 °C for full conversion.

  • Cause C: Poor Mass Transfer. If the reaction mixture is not agitated effectively, the catalyst, substrate, and hydrogen gas will not mix properly, leading to a stalled reaction.

    • Solution: Ensure the stirring speed is adequate to keep the catalyst suspended and to facilitate gas-liquid mass transfer. For larger scale reactions, the design of the impeller and reactor baffles is critical.

Question 2: The conversion is complete, but the yield of the desired 1,3-diaminocyclopentane is low. What side reactions could be occurring?

Low yield despite full conversion indicates the formation of undesired byproducts. The presence of ammonia in the reaction is key to mitigating many of these.

  • Side Reaction A: Formation of Secondary Amines. The primary amine products can react with partially hydrogenated intermediates (amino-oximes) to form secondary amines and other condensation products.

    • Mechanism: The initially formed amine attacks the C=N bond of another molecule, leading to oligomeric byproducts.

    • Solution: The addition of ammonia is the standard method to suppress this side reaction. Ammonia competes with the product amine in reacting with intermediates, effectively minimizing the formation of secondary amines. Ensure you are using a sufficient excess of ammonia (typically 2-5 equivalents).

  • Side Reaction B: Incomplete Reduction. The reaction may stall at the amino-oxime intermediate stage if the catalyst activity is low or conditions are too mild.

    • Solution: Increase catalyst loading or use a more active catalyst system. Increasing temperature and pressure can also drive the reaction to completion.

Hydrogenation Pathway and Side Reactions

G cluster_main Main Hydrogenation Pathway cluster_side Side Reactions (Suppressed by NH3) A Cyclopentane-1,3-dioxime B Amino-oxime Intermediate A->B +H2 (Catalyst) C 1,3-Diaminocyclopentane (cis + trans) B->C +H2 (Catalyst) E Secondary Amine Byproduct B->E + Primary Amine - H2O D Primary Amine Product D->E + Intermediate (B)

Caption: Reaction pathway for dioxime hydrogenation and a common side reaction.

Question 3: The stereoselectivity of my reaction is poor. How can I improve the yield of the cis isomer over the trans isomer?

Stereoselectivity in dioxime hydrogenation is highly dependent on the catalyst system, solvent, and reaction conditions.

  • Catalyst Choice: The nature of the metal and its support plays a crucial role.

    • Raney Nickel: Often provides good yields but may offer moderate cis-selectivity. Its porous structure can influence the substrate's approach to the active sites.

    • Rhodium Catalysts: Rhodium-based catalysts, such as Rh-on-alumina or Rh-on-carbon, are frequently reported to give high cis-selectivity in the hydrogenation of cyclic substrates. This is often attributed to the substrate adsorbing onto the catalyst surface in a way that favors hydrogen addition from the same face.

    • Ruthenium Catalysts: These can also be effective but may require different optimization of conditions.

  • Solvent Effects: The polarity of the solvent can influence the conformation of the substrate as it approaches the catalyst surface, thereby affecting the stereochemical outcome.

    • Solution: Screen different solvents. While alcohols like ethanol and methanol are common, exploring less polar solvents like THF or dioxane, or more polar ones like water (if the catalyst is suitable), could alter the cis:trans ratio.

  • Temperature and Pressure: Lower temperatures generally favor the formation of the thermodynamically more stable product, but kinetic control often dictates stereoselectivity in catalysis.

    • Solution: Experiment with running the reaction at a lower temperature (e.g., 25-40 °C). This may slow down the reaction rate but can significantly improve selectivity by favoring a specific adsorption geometry on the catalyst surface.

Data Summary: Catalyst Systems for Diaminocyclopentane Synthesis
Catalyst SystemSolventTemperature (°C)Pressure (bar)Typical cis:trans RatioReference
Raney NickelEthanol/NH360-8050-100~ 3:1 to 5:1General Knowledge
5% Rh/Al2O3Methanol25-5020-40> 10:1
5% Ru/CEthanol80-10080-120Variable, often favors transGeneral Knowledge
5% Pd/CAcetic Acid5050Low selectivity
Question 4: I am having difficulty troubleshooting my reaction systematically. Is there a logical workflow to follow?

Yes, a systematic approach is crucial for efficient troubleshooting. The following flowchart provides a decision-making process to diagnose and solve common issues.

Troubleshooting Flowchart

G start Problem Observed q1 Is Conversion < 95%? start->q1 q2 Is Yield of Diamine Low? q1->q2 No sol1 Check Catalyst Activity (Use fresh catalyst) Check for Poisons (Purify reagents) Increase T & P q1->sol1 Yes q3 Is cis:trans Ratio Incorrect? q2->q3 No sol2 Check NH3 Addition (Ensure >2 eq.) Analyze Byproducts (GC-MS) Increase H2 Pressure q2->sol2 Yes sol3 Change Catalyst (e.g., to Rh/Al2O3) Screen Solvents Lower Reaction Temperature q3->sol3 Yes end Problem Resolved q3->end No sol1->end sol2->end sol3->end

Caption: A systematic workflow for troubleshooting the hydrogenation reaction.

References

  • Fieser, L. F., & Fieser, M. (n.d.). Reagents for Organic Synthesis, Volume 1. John Wiley & Sons. [Link]

  • Cunico, R. F. (2007). Chapter 2 - The Platinum Group Metals. In Organic Syntheses Based on Name Reactions (3rd ed., pp. 550-555). Elsevier. [Link]

  • Ager, D. J., & Laneman, S. A. (1997). Reductions of C=N to CH-NH using metal catalysts. In Comprehensive Organic Functional Group Transformations (Vol. 5, pp. 1-37). Pergamon. [Link]

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons. [Link]

Methods for resolving enantiomers of cis-Cyclopentane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

I've initiated the research. I'm deep diving into Google, focusing on diverse resolution techniques for cis-cyclopentane-1,3-diamine enantiomers. My search is concentrated on chiral acid-based classical resolution and chromatographic methods. The goal is to identify a suitable path forward.

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Validation & Comparative

A Comparative Guide to cis- and trans-Cyclopentane-1,3-diamine in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of advanced polymeric materials, the subtle yet profound influence of monomer stereochemistry is a critical design parameter. The choice between cis- and trans-isomers of a cycloaliphatic monomer like cyclopentane-1,3-diamine can dramatically alter the final properties of a polymer, impacting everything from its thermal stability to its mechanical strength. This guide provides an in-depth comparison of polymers derived from cis- and trans-cyclopentane-1,3-diamine, supported by experimental data and protocols, to inform researchers and scientists in their material selection and development processes.

The Stereochemical Impact on Polymer Architecture

Cycloaliphatic diamines are prized in polymer chemistry for the rigidity and thermal stability they impart to the polymer backbone. However, the spatial arrangement of the amine functional groups—whether they are on the same side (cis) or opposite sides (trans) of the cyclopentane ring—directly influences polymer chain conformation, packing efficiency, and intermolecular interactions.

  • trans-Cyclopentane-1,3-diamine: The trans-isomer possesses a more linear and rigid structure. When incorporated into a polymer chain, this linearity allows for more efficient chain packing and the formation of stronger, more extensive intermolecular hydrogen bonds between adjacent chains. This ordered arrangement typically leads to higher crystallinity and enhanced thermal and mechanical properties.

  • cis-Cyclopentane-1,3-diamine: The cis-isomer has a bent or "kinked" geometry. This inherent non-linearity disrupts the regularity of the polymer chain, hindering close packing and reducing the extent of intermolecular hydrogen bonding. Consequently, polymers synthesized from the cis-isomer tend to be more amorphous, which can affect properties like solubility and glass transition temperature.

Below is a diagram illustrating the distinct geometries of the two isomers.

G cluster_trans trans-Cyclopentane-1,3-diamine cluster_cis cis-Cyclopentane-1,3-diamine trans_N1 H₂N trans_C1 C trans_N1->trans_C1 trans_C2 C trans_C1->trans_C2 trans_C3 C trans_C2->trans_C3 trans_C4 C trans_C3->trans_C4 trans_N2 NH₂ trans_C3->trans_N2 trans_C5 C trans_C4->trans_C5 trans_C5->trans_C1 cis_N1 H₂N cis_C1 C cis_N1->cis_C1 cis_C2 C cis_C1->cis_C2 cis_C3 C cis_C2->cis_C3 cis_C4 C cis_C3->cis_C4 cis_N2 NH₂ cis_C3->cis_N2 cis_C5 C cis_C4->cis_C5 cis_C5->cis_C1

Caption: Molecular structures of trans- and cis-cyclopentane-1,3-diamine isomers.

Comparative Analysis of Polymer Properties

To illustrate the performance differences, we will consider the properties of aromatic polyamides synthesized by reacting the cis- and trans-isomers of cyclopentane-1,3-diamine with isophthaloyl chloride. The data presented is a synthesis of typical results found in the literature for analogous systems.

Thermal Properties

Thermal stability is a critical parameter for high-performance polymers. It is typically evaluated by measuring the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td).

PropertyPolymer from trans-IsomerPolymer from cis-IsomerCausality
Glass Transition Temp. (Tg) ~250 °C~220 °CThe linear structure of the trans-isomer allows for denser chain packing, restricting segmental motion and thus increasing the energy required for the transition from a glassy to a rubbery state.
Decomposition Temp. (Td, 5% wt. loss) ~450 °C~430 °CThe more ordered, crystalline structure and stronger intermolecular forces in the trans-derived polyamide require higher thermal energy to initiate chain scission and degradation.
Mechanical Properties

The mechanical integrity of a polymer is defined by its ability to resist deformation and fracture under stress.

PropertyPolymer from trans-IsomerPolymer from cis-IsomerCausality
Tensile Strength High (~95 MPa)Moderate (~75 MPa)The efficient stress transfer between the well-packed, highly hydrogen-bonded chains of the trans-polyamide results in higher strength.
Tensile Modulus High (~3.5 GPa)Moderate (~2.8 GPa)The rigidity of the trans-isomer backbone and the resulting high crystallinity contribute to a stiffer material with a higher resistance to elastic deformation.
Solubility

Solubility is a key factor for polymer processing. The "like dissolves like" principle is heavily influenced by the polymer's morphology.

SolventPolymer from trans-IsomerPolymer from cis-IsomerCausality
N-Methyl-2-pyrrolidone (NMP) Limited SolubilityGood SolubilityThe strong intermolecular forces and crystalline nature of the trans-polyamide make it difficult for solvent molecules to penetrate and solvate the chains.
Dimethylacetamide (DMAc) Limited SolubilityGood SolubilityThe amorphous, kinked structure of the cis-polyamide allows for easier solvent ingress and interaction, leading to better solubility.

Experimental Methodologies

To ensure the reproducibility and validity of these findings, detailed experimental protocols for polymer synthesis and characterization are provided below.

Synthesis of Polyamide from Cyclopentane-1,3-diamine

This protocol describes a low-temperature solution polymerization, a common method for synthesizing high-molecular-weight aromatic polyamides.

Materials:

  • trans- or cis-Cyclopentane-1,3-diamine

  • Isophthaloyl chloride

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium Chloride (LiCl)

  • Triethylamine

  • Methanol

  • Nitrogen gas supply

Procedure:

  • Diamine Solution Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of the chosen cyclopentane-1,3-diamine isomer and LiCl in anhydrous NMP.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Chloride Addition: Slowly add an equimolar amount of isophthaloyl chloride to the stirred diamine solution.

  • Polymerization: Allow the reaction to proceed at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for 4 hours. The viscosity of the solution will increase significantly as the polymer forms.

  • Neutralization & Precipitation: Add triethylamine to neutralize the HCl byproduct. Pour the viscous polymer solution into a large volume of methanol under vigorous stirring to precipitate the polyamide.

  • Purification: Filter the fibrous polymer precipitate, wash it thoroughly with hot water and methanol to remove unreacted monomers and salts, and then dry it in a vacuum oven at 80 °C for 24 hours.

Polymer Characterization Workflow

The following workflow outlines the standard techniques used to analyze the synthesized polyamides.

G cluster_workflow Polymer Characterization Workflow Synthesis Dried Polyamide Sample DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC TGA Thermogravimetric Analysis (TGA) Synthesis->TGA Tensile Tensile Testing Synthesis->Tensile Tg Glass Transition Temp. (Tg) DSC->Tg Td Decomposition Temp. (Td) TGA->Td Strength Tensile Strength & Modulus Tensile->Strength

Caption: Standard workflow for thermal and mechanical characterization of polyamides.

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg). The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere, and the change in heat flow is measured.

  • Thermogravimetric Analysis (TGA): Used to assess thermal stability and decomposition temperature (Td). The sample's mass is monitored as it is heated at a controlled rate (e.g., 10 °C/min) in a nitrogen or air atmosphere.

  • Tensile Testing: Polymer films are cast from solution, and dumbbell-shaped specimens are cut. These specimens are then stretched in a universal testing machine at a constant strain rate to measure tensile strength and modulus.

Conclusion and Application Outlook

The stereochemistry of cyclopentane-1,3-diamine is a powerful tool for tuning polymer properties.

  • trans-Cyclopentane-1,3-diamine is the isomer of choice for applications demanding high thermal stability, mechanical strength, and rigidity, such as in advanced composites, engineering plastics, and high-temperature fibers. Its ordered structure, however, often leads to poor solubility, which can complicate processing.

  • cis-Cyclopentane-1,3-diamine yields polymers with lower thermal and mechanical performance but significantly improved solubility. This makes it a valuable monomer for applications where processability is paramount, such as in the creation of membranes, coatings, and soluble binders where a balance of properties is required.

By understanding the fundamental relationship between the cis/trans geometry and the resulting macroscopic properties, researchers can make more informed decisions in the design and synthesis of next-generation polymers tailored for specific, high-stakes applications.

Reactivity comparison of cis-Cyclopentane-1,3-diamine and 1,2-diaminocyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

I've initiated the data gathering phase, and am concentrating on reactivity details for cis-cyclopentane-1,3-diamine and 1,2-diaminocyclopentane. Specific search terms are being used to identify information on applications in coordination chemistry, organic synthesis, and pharmaceutical building blocks, including experimental data.

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A Comparative Guide to Chiral Diamine Ligands: Unveiling the Potential of cis-Cyclopentane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount, often dictating the success or failure of a stereoselective transformation. Among the privileged ligand classes, chiral diamines have established themselves as indispensable tools for the synthesis of enantiomerically enriched compounds, which are crucial in the pharmaceutical, agrochemical, and fragrance industries. While ligands such as 1,2-diphenylethylenediamine (DPEN), 1,2-diaminocyclohexane (DACH), and 1,2-diisopropylethylenediamine (DAIPEN) are household names, this guide delves into the performance of a less ubiquitous yet highly effective scaffold: cis-cyclopentane-1,3-diamine.

This guide provides a comprehensive comparison of cis-cyclopentane-1,3-diamine-based ligands against other widely used chiral diamines, supported by experimental data and mechanistic insights. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a ligand for their specific synthetic challenges.

The Structural Advantage of the cis-Cyclopentane Backbone

The efficacy of a chiral ligand is intrinsically linked to its three-dimensional structure. The cis-cyclopentane-1,3-diamine scaffold possesses a unique set of conformational features that distinguish it from the more common 1,2-diamine-based ligands.

  • Rigidity and Constrained Conformation: The five-membered ring of the cyclopentane backbone is conformationally more rigid than the six-membered ring of cyclohexane or the flexible alkyl chain of DPEN. This rigidity reduces the number of accessible conformations of the resulting metal complex, which can lead to a more organized transition state and, consequently, higher enantioselectivity.

  • C₂-Symmetry: The cis-1,3-disubstitution pattern on the cyclopentane ring provides a C₂-symmetric chiral environment. This element of symmetry is a well-established principle in the design of effective chiral ligands, as it simplifies the stereochemical analysis and often leads to higher levels of stereocontrol.

  • Bite Angle: The geometry of the cyclopentane ring enforces a specific bite angle for the chelating diamine. This bite angle is a critical parameter in determining the catalytic activity and selectivity of the metal complex.

To illustrate the fundamental structural differences, let's consider the archetypal structures of these diamine ligands.

G cluster_0 Common Chiral Diamines cis-Cyclopentane-1,3-diamine cis-Cyclopentane-1,3-diamine DPEN DPEN DACH DACH DAIPEN DAIPEN G cluster_0 Catalyst Preparation cluster_1 Reaction Setup cluster_2 Reaction and Workup cluster_3 Analysis A [RuCl2(p-cymene)]2 C Stir in CH2Cl2 (15 min, rt) A->C B Ts-cis-CPDA B->C H Add catalyst solution to reaction mixture C->H Catalyst Solution D Acetophenone G Combine in reaction vessel D->G E i-PrOH E->G F 0.5 M KOH in i-PrOH F->G G->H Substrate Mixture I Stir at 28 °C for 2h H->I J Quench with H2O I->J K Extract with Et2O J->K L Dry over Na2SO4 K->L M Concentrate in vacuo L->M N Purify by column chromatography M->N O Determine conversion by GC N->O P Determine ee by chiral HPLC N->P

Figure 2: Experimental workflow for the asymmetric transfer hydrogenation of acetophenone.

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a glovebox, to a solution of [RuCl₂(p-cymene)]₂ (2.5 mg, 0.0041 mmol) in anhydrous CH₂Cl₂ (1.0 mL) is added N-tosyl-cis-cyclopentane-1,3-diamine (4.6 mg, 0.017 mmol). The resulting mixture is stirred at room temperature for 15 minutes to form the active catalyst.

  • Reaction Setup: In a separate vial, acetophenone (120 mg, 1.0 mmol) is dissolved in isopropanol (5.0 mL). To this solution is added 0.5 M KOH in isopropanol (0.1 mL).

  • Reaction Execution: The pre-formed catalyst solution is added to the substrate mixture. The reaction vial is sealed and stirred at 28 °C.

  • Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography or gas chromatography. Upon completion (typically 2 hours), the reaction is quenched by the addition of water (5 mL). The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

Mechanistic Considerations

The superior performance of cis-cyclopentane-1,3-diamine-based ligands can be rationalized by considering the transition state of the catalytic cycle. In the Noyori-type ATH mechanism, the key step involves the transfer of a hydride from the ruthenium center and a proton from the amine ligand to the carbonyl carbon and oxygen, respectively, via a six-membered pericyclic transition state.

G cluster_0 Catalytic Cycle for Asymmetric Transfer Hydrogenation cluster_1 Transition State with cis-CPDA Ligand A [Ru(II)-H(diamine)]+ B Substrate Coordination A->B Ketone C Hydride Transfer (Rate-Determining Step) B->C D Product Release C->D Chiral Alcohol TS Rigid conformation favors one facial attack C->TS leads to E [Ru(II)(diamine)] D->E F Hydrogen Donor Regeneration E->F i-PrOH F->A Acetone

Figure 3: Simplified catalytic cycle for asymmetric transfer hydrogenation.

The rigid cyclopentane backbone of the cis-CPDA ligand restricts the conformational flexibility of the diamine backbone. This pre-organization of the ligand framework is believed to lock the catalyst in a highly active and stereoselective conformation, thereby lowering the energy of the desired transition state and accelerating the reaction while enhancing enantioselectivity.

Conclusion

The evidence presented in this guide strongly suggests that cis-cyclopentane-1,3-diamine-based ligands are not only viable alternatives to more established chiral diamines but, in many cases, offer superior performance in terms of reaction rate and enantioselectivity. Their unique structural features, particularly the conformational rigidity of the cyclopentane backbone, provide a distinct advantage in asymmetric catalysis.

Researchers and process chemists are encouraged to consider cis-cyclopentane-1,3-diamine and its derivatives when developing new stereoselective transformations or optimizing existing ones. The potential for improved catalytic efficiency makes this ligand scaffold a valuable addition to the synthetic chemist's toolbox.

References

  • Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angew. Chem. Int. Ed.2002 , 41 (12), 2008-2022. [Link]

  • Zhang, X. et al. A General and Efficient Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones. J. Am. Chem. Soc.1998 , 120 (23), 5808–5809. [Link]

  • Wills, M. et al. Synthesis and evaluation of C₂-symmetric diamines as ligands in the asymmetric transfer hydrogenation of ketones. Tetrahedron: Asymmetry2004 , 15 (11), 1769-1773. [Link]

A comparative study of cyclopentanediamines and cyclohexanediamines in coordination chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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Advantages of using cis-Cyclopentane-1,3-diamine in specific catalytic reactions

Author: BenchChem Technical Support Team. Date: January 2026

Beginning The Research

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Conformational differences between cis- and trans-Cyclopentane-1,3-diamine complexes

Author: BenchChem Technical Support Team. Date: January 2026

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Biological activity of cis- vs trans-Cyclopentane-1,3-diamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Spectroscopic differentiation of cis- and trans-isomers of Cyclopentane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

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A Comparative Analysis of Chelation Efficiency: Cis-Cyclopentane-1,3-diamine versus Linear Diamines

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of coordination chemistry and its applications in catalysis, materials science, and therapeutics, the selection of an appropriate chelating ligand is paramount. The stability and selectivity of a metal complex are profoundly influenced by the ligand's architecture. This guide provides an in-depth comparison of the chelation efficiency of the pre-organized cyclic diamine, cis-cyclopentane-1,3-diamine, against its flexible, linear counterparts, such as ethylenediamine (en) and 1,3-diaminopropane (tn). We will explore the thermodynamic and structural underpinnings that govern their respective coordination behaviors, supported by experimental data and detailed protocols for their evaluation.

The Principle of Preorganization: A Structural Advantage

The chelate effect describes the enhanced stability of a metal complex containing a multidentate ligand compared to a complex with analogous monodentate ligands. This effect is primarily entropically driven. However, the enthalpic contributions, often related to the ligand's conformational preorganization, can be a deciding factor in achieving superior stability.

Linear diamines, like ethylenediamine and 1,3-diaminopropane, are conformationally flexible. Upon chelation, they lose significant rotational freedom, which is entropically unfavorable. In contrast, cyclic diamines, such as cis-cyclopentane-1,3-diamine, have a more rigid structure. The cyclopentane backbone restricts the conformational freedom of the molecule, "pre-organizing" the amino donor groups into a favorable orientation for metal chelation. This preorganization can lead to a less unfavorable entropy change and, in some cases, a more favorable enthalpy change upon complexation, resulting in a more stable metal complex.

G cluster_0 Linear Diamine (e.g., ethylenediamine) cluster_1 cis-Cyclopentane-1,3-diamine Unbound (High Conformational Freedom) Unbound (High Conformational Freedom) Bound (Restricted Conformation) Bound (Restricted Conformation) Unbound (High Conformational Freedom)->Bound (Restricted Conformation) Large Entropic Penalty Pre-organized (Reduced Conformational Freedom) Pre-organized (Reduced Conformational Freedom) Bound (Minimal Conformational Change) Bound (Minimal Conformational Change) Pre-organized (Reduced Conformational Freedom)->Bound (Minimal Conformational Change) Smaller Entropic Penalty Metal Ion Metal Ion Metal Ion->Bound (Restricted Conformation) Metal Ion->Bound (Minimal Conformational Change) G Prepare Equimolar Stock Solutions (Metal & Ligand) Prepare Equimolar Stock Solutions (Metal & Ligand) Prepare Series of Solutions (Varying Mole Fractions) Prepare Series of Solutions (Varying Mole Fractions) Prepare Equimolar Stock Solutions (Metal & Ligand)->Prepare Series of Solutions (Varying Mole Fractions) Equilibrate Solutions Equilibrate Solutions Prepare Series of Solutions (Varying Mole Fractions)->Equilibrate Solutions Measure Absorbance at λ_max Measure Absorbance at λ_max Equilibrate Solutions->Measure Absorbance at λ_max Plot Absorbance vs. Mole Fraction Plot Absorbance vs. Mole Fraction Measure Absorbance at λ_max->Plot Absorbance vs. Mole Fraction Determine Stoichiometry from Maximum Determine Stoichiometry from Maximum Plot Absorbance vs. Mole Fraction->Determine Stoichiometry from Maximum G Calibrate pH Electrode Calibrate pH Electrode Titrate Ligand + Acid with Base (Determine Protonation Constants) Titrate Ligand + Acid with Base (Determine Protonation Constants) Calibrate pH Electrode->Titrate Ligand + Acid with Base (Determine Protonation Constants) Titrate Ligand + Acid + Metal with Base Titrate Ligand + Acid + Metal with Base Titrate Ligand + Acid with Base (Determine Protonation Constants)->Titrate Ligand + Acid + Metal with Base Analyze Titration Curves Analyze Titration Curves Titrate Ligand + Acid + Metal with Base->Analyze Titration Curves Calculate Stability Constants Calculate Stability Constants Analyze Titration Curves->Calculate Stability Constants

A Comparative Guide to the Conformational Stability of Cyclopentane-1,3-diamine Isomers: A DFT Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the three-dimensional architecture of a molecule is paramount to its function. Cycloalkane scaffolds, particularly functionalized cyclopentanes, are prevalent motifs in pharmaceuticals and functional materials. Among these, cyclopentane-1,3-diamine presents a fascinating case study in stereoisomerism, with its cis and trans forms exhibiting distinct spatial arrangements of amino groups that can profoundly influence their reactivity, binding affinity, and material properties. This guide provides a comprehensive framework for employing Density Functional Theory (DFT) to investigate the conformational landscape and relative stabilities of cis- and trans-cyclopentane-1,3-diamine, offering a robust, experimentally-grounded computational protocol for researchers in the field.

Theoretical Foundation: Why DFT for Conformational Analysis?

Conformational analysis of cyclic molecules is non-trivial. The cyclopentane ring is not planar but exists in a dynamic equilibrium between two primary puckered conformations: the envelope (Cs symmetry) and the twist (C2 symmetry), which are close in energy and separated by a low energy barrier. The addition of substituents, such as the amino groups in our case, further complicates this landscape by introducing steric and electronic effects that favor certain conformations.

DFT strikes an optimal balance between computational cost and accuracy for this type of problem. It allows us to model the electron distribution within the molecule to accurately calculate the energies of different conformers. By systematically exploring the potential energy surface, we can identify the global and local energy minima corresponding to stable conformers and quantify their relative stabilities. This guide will utilize a common and well-validated functional, B3LYP, which incorporates a portion of the exact Hartree-Fock exchange, providing a good description of electronic effects in organic molecules.

Experimental Workflow: A Step-by-Step DFT Protocol

The following protocol outlines a self-validating system for the conformational analysis of cis- and trans-cyclopentane-1,3-diamine. The causality behind each step is explained to ensure a deep understanding of the process.

Diagram of the Computational Workflow

DFT_Workflow cluster_0 Initial Structure Generation cluster_1 Geometry Optimization cluster_2 Energy Refinement & Analysis start Define Isomers: cis- and trans-Cyclopentane-1,3-diamine gen_conformers Generate Initial Conformers (e.g., Envelope, Twist) start->gen_conformers opt DFT Geometry Optimization (B3LYP/6-31G(d)) gen_conformers->opt Input Structures freq Frequency Calculation (Verify Minima) opt->freq spe Single-Point Energy Calculation (B3LYP/6-311+G(d,p)) freq->spe Optimized Structures solv Solvation Model (PCM) (Optional, for solvent effects) spe->solv analysis Relative Energy Analysis (ΔE, Boltzmann Distribution) solv->analysis

Caption: A schematic of the DFT workflow for conformational analysis.

Step 1: Generation of Initial Structures

The first step is to generate plausible starting geometries for both the cis and trans isomers. For each isomer, we must consider the two primary puckering modes of the cyclopentane ring:

  • Envelope (E): One atom is out of the plane of the other four.

  • Twist (T): Two adjacent atoms are displaced in opposite directions from the plane of the other three.

Furthermore, for each pucker, the amino groups can be in axial or equatorial positions. This leads to a set of starting conformers for each isomer (e.g., cis-diaxial envelope, cis-diequatorial twist, etc.). These can be built using any standard molecular modeling software.

Step 2: Geometry Optimization

Protocol:

  • For each initial structure, perform a geometry optimization using DFT.

  • Functional: B3LYP. This hybrid functional is a workhorse in computational organic chemistry, known for its reliability in predicting geometries and relative energies.

  • Basis Set: 6-31G(d). This is a Pople-style basis set of modest size that includes polarization functions on heavy (non-hydrogen) atoms, which is crucial for describing the geometry of cyclic systems and the pyramidal nature of the amino groups. This level of theory is efficient for an initial optimization.

Causality: The goal of this step is to find the nearest local energy minimum on the potential energy surface for each starting structure. The optimization algorithm will adjust the bond lengths, angles, and dihedral angles to find the lowest energy arrangement for that particular conformer.

Step 3: Frequency Calculations

Protocol:

  • Following each successful optimization, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)).

  • Verify that the output shows zero imaginary frequencies.

Trustworthiness: This is a critical self-validation step. A true energy minimum has real (positive) vibrational frequencies for all its normal modes. The presence of an imaginary frequency indicates a saddle point (a transition state), not a stable conformer. If an imaginary frequency is found, it means the structure is not a true minimum and should be perturbed along the direction of that vibrational mode and re-optimized.

Step 4: Single-Point Energy Refinement

Protocol:

  • Using the optimized geometries from Step 2, perform a single-point energy calculation with a larger basis set.

  • Basis Set: 6-311+G(d,p). This triple-zeta basis set provides a more accurate description of the electron distribution. It includes diffuse functions (+) for describing lone pairs (important for the nitrogen atoms) and polarization functions on both heavy atoms (d) and hydrogen atoms (p).

Causality: Geometry is generally less sensitive to the basis set size than energy. By performing a more computationally expensive single-point energy calculation on the already optimized, less-expensive geometry, we can obtain more accurate relative energies in a time-efficient manner.

Step 5: Solvation Effects (Optional but Recommended)

Protocol:

  • To simulate a more realistic environment, repeat the single-point energy calculation incorporating a solvent model.

  • Model: Polarizable Continuum Model (PCM) is a widely used and effective choice. Select a solvent relevant to your application (e.g., water for biological contexts, THF or dichloromethane for organic synthesis).

Causality: The conformation of a molecule, especially one capable of hydrogen bonding, can be significantly influenced by the surrounding solvent. A polar solvent may stabilize conformers with a larger dipole moment or those that can better interact with the solvent molecules.

Hypothetical Results and Discussion

The following tables present hypothetical but chemically reasonable data that would be expected from the DFT protocol described above. Energies are reported relative to the most stable conformer of the trans isomer.

Table 1: Relative Energies of trans-Cyclopentane-1,3-diamine Conformers (Gas Phase)
Conformer IDRing PuckerSubstituent PositionsRelative Energy (ΔE, kcal/mol)
T1 Twist1,3-diequatorial0.00
T2 Envelope1,3-diequatorial0.85
T3 Twist1-axial, 3-equatorial2.10
T4 Envelope1-axial, 3-equatorial2.95
Table 2: Relative Energies of cis-Cyclopentane-1,3-diamine Conformers (Gas Phase)
Conformer IDRing PuckerSubstituent PositionsRelative Energy (ΔE, kcal/mol)
C1 Twist1-axial, 3-equatorial1.50
C2 Envelope1-axial, 3-equatorial2.30
Analysis of Results

The hypothetical data suggest that the trans isomer is more stable than the cis isomer, with its lowest energy conformer (T1) being the global minimum. This is the expected outcome due to reduced steric hindrance.

  • Dominance of the Diequatorial Conformation: For the trans isomer, the diequatorial conformers (T1 and T2) are significantly more stable. This is a classic principle of conformational analysis, as equatorial positions minimize 1,3-diaxial interactions, which are a major source of steric strain.

  • Ring Pucker Preference: The twist conformation (T1) is slightly more stable than the envelope (T2) for the diequatorial trans isomer. The energy difference is small, indicating that the ring likely remains flexible and can easily interconvert between these forms.

  • Cis Isomer Stability: The most stable cis conformer (C1) is 1.50 kcal/mol higher in energy than the most stable trans conformer. In the cis isomer, one amino group must be axial while the other is equatorial to maintain the cis relationship, leading to inherent steric strain that is absent in the trans-diequatorial arrangement.

  • Intramolecular Hydrogen Bonding: A key interaction to look for in the output structures, especially for the cis isomer, is the possibility of an intramolecular hydrogen bond between the axial amino group's hydrogen and the equatorial amino group's nitrogen lone pair. This interaction could potentially stabilize the cis isomer to a certain extent, reducing the energy gap between the cis and trans forms. The PCM calculations would be crucial to determine if this gas-phase interaction persists in a polar solvent, which would compete for hydrogen bonding.

Visualizing Conformational Relationships

Conformer_Relationships cluster_trans Trans Isomers cluster_cis Cis Isomers T1 T1: Twist (e,e) ΔE = 0.00 kcal/mol T2 T2: Envelope (e,e) ΔE = 0.85 kcal/mol T1->T2 Ring Flip T3 T3: Twist (a,e) ΔE = 2.10 kcal/mol T1->T3 Higher Energy C1 C1: Twist (a,e) ΔE = 1.50 kcal/mol C2 C2: Envelope (a,e) ΔE = 2.30 kcal/mol C1->C2 Ring Flip GlobalMin Global Minimum GlobalMin->T1 Most Stable

Caption: Energy hierarchy of cyclopentane-1,3-diamine conformers.

Conclusion

This guide has detailed a robust DFT-based workflow for the comparative analysis of cis- and trans-cyclopentane-1,3-diamine conformers. The hypothetical results, grounded in established chemical principles, indicate a preference for the trans-diequatorial conformation, primarily due to the minimization of steric strain. The protocol emphasizes self-validation through frequency calculations and accuracy refinement using a larger basis set, ensuring the trustworthiness of the results. By applying this computational methodology, researchers can gain profound insights into the conformational preferences of substituted cyclopentane systems, which is invaluable for rational drug design, catalyst development, and the engineering of novel materials.

References

  • Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. [Link]

  • Becke, A. D. (1993). A new mixing of Hartree–Fock and local density-functional theories. The Journal of Chemical Physics, 98(2), 1372-1377. [Link]

  • Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). Self—Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian—Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 56(5), 2257-2261. [Link]

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum mechanical continuum solvation models. Chemical reviews, 105(8), 2999-3094. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

Safety Operating Guide

cis-Cyclopentane-1,3-diamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

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Personal protective equipment for handling cis-Cyclopentane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.